1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities.
Scientific Research Applications
Optical Properties and Potential Applications
UV-vis Spectroscopy and Quantum Chemical Studies : The optical absorption and fluorescence spectra of related pyrazoloquinoline derivatives have been extensively studied. For instance, derivatives such as 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (MCPDPPQ) show significant potential for luminescent or electroluminescent applications, with solvent polarity affecting their light emission in the green-yellow range of the visible spectrum. These findings, derived from both experimental and quantum chemical simulations, indicate the utility of such compounds in the development of new photonic materials (Danel et al., 2010).
Electronic and Photovoltaic Applications
Photovoltaic Properties : The study of 4H-pyrano[3,2-c]quinoline derivatives reveals their potential in organic–inorganic photodiode fabrication. Films of these derivatives demonstrate rectification behavior and photovoltaic properties under illumination, indicating their applicability in the development of photodiodes and potentially enhancing the efficiency of solar energy devices (Zeyada et al., 2016).
Molecular Sensing and Fluorescence
Molecular Sensors : The versatility of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophores for constructing brightly fluorescent molecular sensors is notable. These chromophores can be integrated into systems for metal ion recognition, demonstrating strong fluorescence enhancement upon analyte binding. Such properties underscore their potential in creating sensitive and specific sensors for various applications (Rurack et al., 2002).
Synthesis and Chemical Analysis
Synthetic Accessibility and Chemical Properties : The synthesis of pyrazolo[3,4-c]quinoline derivatives, including the interaction of various precursors and catalytic reduction methods, provides insights into the structural and chemical properties of these compounds. Such studies contribute to the broader understanding of their reactivity and potential modifications for targeted applications in medicinal chemistry and materials science (Coutts & El-Hawari, 1977).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3/c1-15-6-8-16(9-7-15)22-20-14-25-21-5-3-2-4-19(21)23(20)27(26-22)18-12-10-17(24)11-13-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDBRQWIWNGJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.